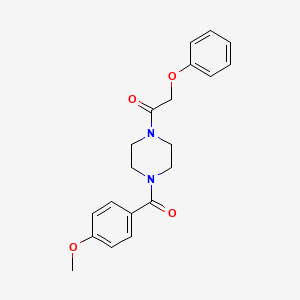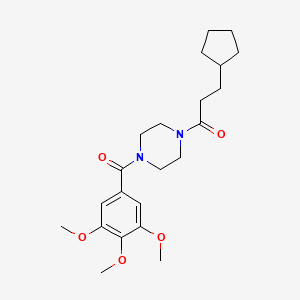
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine, also known as CPP-DP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPP-DP is a derivative of piperazine and is structurally similar to other compounds that have been studied for their potential therapeutic effects on neurological disorders.
Aplicaciones Científicas De Investigación
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential applications in the treatment of neurological disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for substance abuse disorders. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
Mecanismo De Acción
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine is not fully understood, but it is thought to act on the serotonergic and dopaminergic systems in the brain. 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments is that it has been shown to have a high degree of selectivity for certain receptors in the brain, which may make it a useful tool for studying the function of these receptors. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have a low toxicity profile in animal models, which may make it a safer option for research purposes. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments is that its effects may vary depending on the species and strain of animal used, which may make it difficult to extrapolate results to humans.
Direcciones Futuras
There are a number of future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine. One area of interest is the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine and its effects on the brain. Finally, there is a need for more studies on the safety and toxicity of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in humans, as well as its potential interactions with other drugs.
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-17-8-5-9-18(27-2)20(17)21(25)23-14-12-22(13-15-23)19(24)11-10-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUBIJCMTJNDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5846307 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3458813.png)
![3-(5-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3458831.png)


![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458857.png)

![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458863.png)



![benzyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3458899.png)
![O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B3458900.png)
![2-[(2,4-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3458904.png)